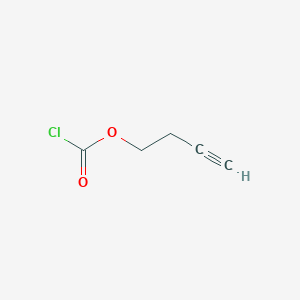
2-Chloro-4-bromobenzothiazole
Descripción general
Descripción
2-Chloro-4-bromobenzothiazole is a versatile, organic compound with a wide range of applications in research and industry. It is a heterocyclic compound made up of nitrogen, sulfur, chlorine and bromine atoms and is classified as a thiazole. It has been used in a variety of scientific research applications, including in the synthesis of new materials and drugs, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis Applications
2-Chloro-4-bromobenzothiazole serves as an important intermediate in the synthesis of various benzothiazole derivatives. For instance, it has been used in the development of novel palladium-catalyzed synthesis methods for 2-arylbenzothiazoles, highlighting its utility in creating derivatives with potential applications in imaging probes for diseases like Alzheimer's (V. J. Majo et al., 2003). Furthermore, research on halogen-substituted benzothiazoles, including those related to this compound, has shown significant shifts in spectroscopic properties, offering pathways to design new fluorophores for scientific applications (R. Misawa et al., 2019).
Catalysis and Organic Transformations
The compound finds use in catalytic processes and organic transformations. A study by J. Wang et al. (2015) demonstrates its role in copper-promoted cycloaddition reactions, enabling the selective formation of benzo[d]imidazothiazoles, illustrating the compound's versatility in organic synthesis (J. Wang et al., 2015).
Corrosion Inhibition
Additionally, derivatives of this compound have been investigated for their applications in corrosion inhibition, particularly for metals like copper in acidic environments. Such studies contribute to the understanding of how these compounds can be utilized to protect metals from corrosive processes (Jie Chen et al., 2018).
Antitumor Activity
In the realm of medicinal chemistry, although avoiding drug-specific details, it's notable that the structural motifs related to this compound have been explored for their antitumor activities. Studies have synthesized derivatives showing promise as novel classes of anticancer agents, pointing towards the therapeutic potential of compounds derived from this compound (S. Manjula et al., 2009).
Environmental and Green Chemistry
The compound also contributes to advancements in green chemistry, as seen in methods for synthesizing 2-aminobenzothiazoles and their derivatives. These methodologies emphasize environmentally benign processes, highlighting the compound's role in sustainable chemical practices (Zheng Li et al., 2008).
Mecanismo De Acción
While the specific mechanism of action of 2-Chloro-4-bromobenzothiazole is not well-studied, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For instance, they have been studied for their BCL-2 inhibitory activity, which plays a crucial role in apoptosis . They have
Propiedades
IUPAC Name |
4-bromo-2-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPFBBVUHHRYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365949 | |
| Record name | 2-Chloro-4-bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-57-6 | |
| Record name | 4-Bromo-2-chlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182344-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-bromobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloro-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)



![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)









